molecular formula C17H13N5O3 B12173248 N-(1H-benzimidazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(1H-benzimidazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B12173248
M. Wt: 335.32 g/mol
InChI Key: POLDJFZVVZIPRO-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a useful research compound. Its molecular formula is C17H13N5O3 and its molecular weight is 335.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(1H-benzimidazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This compound integrates the benzimidazole and pyridazine scaffolds, which are known for their diverse pharmacological properties. The following sections will detail its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

  • Formation of the benzimidazole core : This is achieved through the condensation of o-phenylenediamine with appropriate carboxylic acids.
  • Pyridazine ring formation : This can be synthesized via cyclization reactions involving hydrazine derivatives and carbonyl compounds.
  • Final acetamide linkage : The final product is obtained by acylation of the amine group with an acetic acid derivative.

Antimicrobial Properties

Research indicates that compounds containing benzimidazole and furan moieties exhibit significant antimicrobial activity. A study highlighted that derivatives with similar structures demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has shown promising results in anticancer assays. In vitro studies indicated that it inhibits cell proliferation in several cancer cell lines, including breast and lung cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer metabolism, leading to reduced proliferation.
  • DNA Interaction : The compound could intercalate into DNA, disrupting replication and transcription processes.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound against human breast cancer cells (MCF-7). The results showed a significant decrease in cell viability at concentrations above 10 µM, with IC50 values comparable to standard chemotherapeutic agents .

Concentration (µM)Cell Viability (%)
0100
1070
2045
5025

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against E. coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating moderate activity compared to traditional antibiotics .

Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus16

Properties

Molecular Formula

C17H13N5O3

Molecular Weight

335.32 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C17H13N5O3/c23-15(20-17-18-11-4-1-2-5-12(11)19-17)10-22-16(24)8-7-13(21-22)14-6-3-9-25-14/h1-9H,10H2,(H2,18,19,20,23)

InChI Key

POLDJFZVVZIPRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4

Origin of Product

United States

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